TPSA and Hydrogen-Bond Acceptor Count: 46% Increase Over Unsubstituted and Methyl Analogs
The target compound exhibits a TPSA of 29.46 Ų with 3 hydrogen-bond acceptors, compared to 20.23 Ų and 2 H-bond acceptors for both 2-(thiophen-2-yl)cyclopentan-1-ol (CAS 115754-92-2) and 2-(5-methylthiophen-2-yl)cyclopentan-1-ol (CAS 1496440-89-1) . The methoxy oxygen contributes an additional ~9.23 Ų to the polar surface area, representing a 45.6% increase. This magnitude of TPSA difference is sufficient to alter predicted Caco-2 permeability and blood-brain barrier penetration classifications in drug discovery programs [1].
Analogs: 20.23 Ų / 2 HBA
| Evidence Dimension | Topological Polar Surface Area (TPSA) and H-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 29.46 Ų; H-Bond Acceptors = 3; H-Bond Donors = 1; Rotatable Bonds = 2 |
| Comparator Or Baseline | Comparator A: 2-(Thiophen-2-yl)cyclopentan-1-ol — TPSA = 20.23 Ų, H-Acceptors = 2, H-Donors = 1, Rotatable Bonds = 1; Comparator B: 2-(5-Methylthiophen-2-yl)cyclopentan-1-ol — TPSA = 20.23 Ų, H-Acceptors = 2, H-Donors = 1 |
| Quantified Difference | ΔTPSA = +9.23 Ų (+45.6%) vs both comparators; ΔH-Acceptors = +1 vs both comparators; ΔRotatable Bonds = +1 vs Comparator A |
| Conditions | Computational chemistry data from vendor technical datasheets; TPSA calculated using standard fragment-based method; LogP derived from atom-based partition coefficient algorithm |
Why This Matters
A TPSA difference of ~9 Ų is sufficient to shift a compound's predicted permeability classification, providing a distinct physicochemical profile for SAR exploration that cannot be achieved with des-methoxy or 5-methyl analogs.
- [1] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. Class-level inference: TPSA thresholds for oral absorption (<140 Ų) and brain penetration (<60-70 Ų). View Source
